3-Indolyl B-D-glucuronide sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

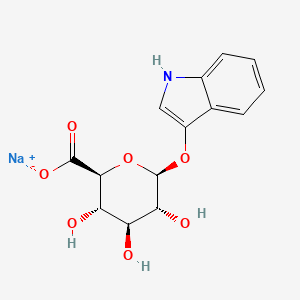

3-Indolyl B-D-glucuronide sodium salt is a useful research compound. Its molecular formula is C14H14NNaO7 and its molecular weight is 331.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 3-Indolyl B-D-Glucuronide Sodium Salt is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

This compound interacts with its target, β-glucuronidase, as a substrate . The compound is utilized in enzymatic assays to study glucuronidation reactions and drug metabolism . The interaction of the compound with β-glucuronidase results in the hydrolysis of the compound, leading to various physiological reactions .

Biochemical Pathways

The interaction of this compound with β-glucuronidase affects the glucuronidation pathway . This pathway is essential for the metabolism of various substances in the body. The compound serves as a catalyst in the identification and analysis of drugs metabolized via glucuronidation .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability.

Result of Action

The action of this compound results in the production of a colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change is often used for the detection of the GUS gene in bacterial colonies and in histochemical applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is light-sensitive , and its stability can be affected by exposure to light. Therefore, it is recommended to protect the compound from light and humidity . Furthermore, the compound’s solubility in water suggests that its action and efficacy may be influenced by the aqueous environment in which it is used .

Biochemische Analyse

Biochemical Properties

3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection . It is utilized in enzymatic assays to study glucuronidation reactions and drug metabolism. The compound interacts with the β-glucuronidase enzyme, which is synthesized by Escherichia coli .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for the β-glucuronidase enzyme. When the enzyme acts on this substrate, it generates a blue color at the end of the reaction . This color change can be used to detect and enumerate E. coli, providing a useful tool for monitoring microbiological quality in various settings .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion by the β-glucuronidase enzyme . The reaction initially yields a monomeric intermediate, which rapidly oxidizes to form a dimer . This process is crucial for the detection of E. coli in various assays .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for β-glucuronidase. The compound is stable and does not degrade over time, making it suitable for use in long-term studies .

Metabolic Pathways

This compound is involved in glucuronidation reactions, a major phase II metabolic pathway. The compound interacts with the β-glucuronidase enzyme, which plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds .

Biologische Aktivität

3-Indolyl β-D-glucuronide sodium salt is a specialized compound primarily recognized for its role as a substrate in enzymatic assays, particularly for the detection of β-glucuronidase, an enzyme produced by Escherichia coli (E. coli). This compound is significant in various biological and environmental applications, including microbial detection and gene expression studies.

- Molecular Formula : C₁₈H₁₉N₃NaO₇S

- Molecular Weight : 421.4 g/mol

- CAS Number : 119736-51-5

- Appearance : Typically appears as a white to off-white powder.

Biological Activity

3-Indolyl β-D-glucuronide sodium salt exhibits several biological activities, which can be categorized as follows:

- Enzyme Substrate : It serves as a substrate for β-glucuronidase, facilitating the colorimetric detection of E. coli in food and water samples. The enzymatic reaction produces a colored product that can be quantitatively measured, making it valuable for microbiological assays .

- Molecular Biology Applications : This compound is often employed in the GUS (β-glucuronidase) reporter system, which is used to study gene expression in plants and other organisms. The GUS system allows researchers to visualize gene activity through the formation of a blue precipitate upon enzymatic reaction with 3-indolyl β-D-glucuronide sodium salt .

Detection of E. coli

A notable study utilized 3-indolyl β-D-glucuronide sodium salt in a hydrogel-based rapid test for detecting E. coli in contaminated water samples. The enzyme-coupling mechanism showed high sensitivity and specificity, demonstrating the compound's effectiveness in environmental monitoring .

| Study Reference | Methodology | Findings |

|---|---|---|

| Hydrogel-based assay | High sensitivity for E. coli detection | |

| Colorimetric assay | Effective for bacterial identification |

Gene Expression Analysis

In plant biology, 3-indolyl β-D-glucuronide sodium salt has been extensively used to monitor gene expression through the GUS reporter system. This method allows researchers to visualize the spatial and temporal expression of target genes in transgenic plants .

| Application | Description |

|---|---|

| GUS Reporter System | Visualizes gene expression via colorimetric change |

| Environmental Monitoring | Detects E. coli contamination in food and water |

Wissenschaftliche Forschungsanwendungen

Histochemical Staining

Overview:

X-Gluc is extensively used in histochemical assays to visualize β-glucuronidase activity in tissue samples. The enzymatic reaction produces a dark blue precipitate, which allows researchers to study enzyme localization and activity within cells and tissues.

Case Studies:

- Detection of GUS Activity: In studies involving transgenic plants, X-Gluc has been employed to confirm the expression of the GUS gene, indicating successful gene integration and expression. This method has been pivotal in plant molecular biology for assessing gene expression patterns .

- E. coli Contamination Testing: X-Gluc has been utilized as an indicator for E. coli contamination in food products. The presence of β-glucuronidase in E. coli leads to the formation of a blue precipitate, aiding in rapid detection methods .

Drug Metabolism Studies

Overview:

This compound serves as a model substrate for investigating the metabolism of glucuronidated drugs. Understanding drug interactions and clearance rates is crucial for pharmaceutical research.

Applications:

- Pharmacokinetics Research: Researchers have used X-Gluc to study the metabolic pathways of various drugs that undergo glucuronidation, providing insights into their pharmacokinetic profiles .

- Enzyme Activity Assessment: By measuring the rate of conversion of X-Gluc by β-glucuronidase, scientists can evaluate the enzyme's activity in different biological samples, which is essential for drug development and safety assessments .

Cellular Assays

Overview:

X-Gluc is employed in cellular assays to monitor cellular processes such as apoptosis and proliferation.

Applications:

- Cell Viability Assays: The compound has been integrated into assays that assess cell viability by measuring enzymatic activity linked to cell health and proliferation rates .

- Apoptosis Studies: Researchers have utilized X-Gluc to investigate apoptotic pathways by correlating β-glucuronidase activity with cell death markers, enhancing understanding of cancer biology and therapeutic responses .

Biochemical Research

Overview:

In biochemical studies, X-Gluc plays a significant role in exploring the role of glucuronidation in detoxification pathways.

Applications:

- Metabolic Pathway Analysis: Studies focusing on metabolic processes have employed X-Gluc to elucidate the mechanisms of glucuronidation across different organisms, contributing to our understanding of detoxification and metabolic regulation .

- Toxicology Studies: X-Gluc has been used to assess the detoxification capacity of various tissues by measuring the activity of glucuronidating enzymes, which is vital in toxicology research .

Summary Table of Applications

| Application Area | Description | Key Findings/Uses |

|---|---|---|

| Histochemical Staining | Visualization of β-glucuronidase activity in tissues | Used for detecting GUS expression in plants and E. coli |

| Drug Metabolism Studies | Model substrate for studying drug metabolism | Insights into pharmacokinetics and drug interactions |

| Cellular Assays | Monitoring apoptosis and cell proliferation | Correlates enzyme activity with cell health |

| Biochemical Research | Investigating detoxification pathways | Enhances understanding of metabolic processes |

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEHJKGNQBSGOE-CYRSAHDMSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14NNaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.